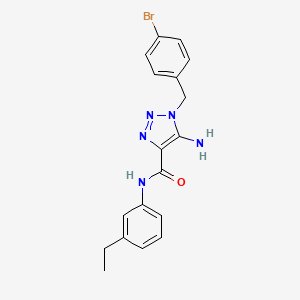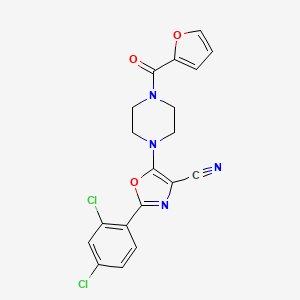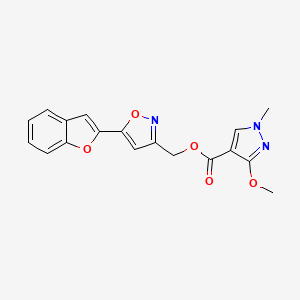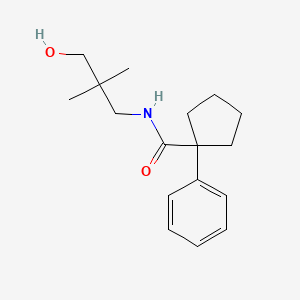
N-(4-(2-((4-iodophenyl)amino)-2-oxoethoxy)phenyl)-N,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(4-(2-((4-iodophenyl)amino)-2-oxoethoxy)phenyl)-N,4-dimethylbenzamide” is a complex organic molecule. It contains an amide group (-CONH2), which is a common functional group in biochemistry and pharmaceuticals. The presence of an iodine atom on the phenyl ring suggests that it might be used in certain types of chemical reactions where the iodine atom can be replaced by other groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties .Chemical Reactions Analysis
The types of chemical reactions this compound might undergo would depend on its functional groups. The amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The iodine atom on the phenyl ring could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could increase its solubility in polar solvents like water. The iodine atom could potentially make the compound denser and increase its melting and boiling points .Wissenschaftliche Forschungsanwendungen
Potential as Antiarrhythmic Agents
4-Amino-N-(2-morpholinoethyl)-2,6-dimethylbenzamide and similar compounds have been synthesized as potential antiarrhythmic agents. These compounds can prolong the effective refractory period of isolated rabbit atria and demonstrate prophylactic activity against ouabain. Additionally, they show some degree of local anesthetic activity (Yung, Lo, & Vohra, 1972).
Structural and Synthesis Insights
Research on the structural properties of N,N-dialkylaminobenzamides has provided valuable insights into the barrier to rotation around the carbon amino nitrogen bond in these compounds. This knowledge is crucial for understanding the stereochemical aspects of such molecules (Karlsen, Kolsaker, Romming, & Uggerud, 2002).
Photochemical Behavior
Studies on the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions have shown that introducing N-phenyl substituents leads to more planar ground-state geometry, red-shifted absorption, and fluorescence spectra. This finding is significant for understanding the photochemical properties of similar molecules (Yang, Chiou, & Liau, 2002).
Electroluminescence and Antioxidant Properties
Research into the electrochemical oxidation of amino-substituted benzamide derivatives highlights their potential as powerful antioxidants. Understanding their electrochemical oxidation mechanisms is essential for exploring their free radical scavenging activity (Jovanović, Miličević, Jadreško, & Hranjec, 2020).
Synthesis and Anticancer Potential
The synthesis of functionalized amino acid derivatives has shown potential for designing new anticancer agents. Some compounds in this class have exhibited interesting cytotoxicity against human cancer cell lines (Kumar et al., 2009).
Zukünftige Richtungen
The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized. This could involve modifying its structure to improve its activity, reduce side effects, or improve other properties like solubility or stability .
Wirkmechanismus
Target of Action
The primary target of this compound is the Dual specificity mitogen-activated protein kinase kinase 1 . This kinase plays a crucial role in the MAPK/ERK pathway, which is involved in many cellular processes such as proliferation, differentiation, and cell cycle progression .
Biochemical Pathways
The compound’s interaction with the kinase can affect the MAPK/ERK pathway . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus of the cell, leading to cellular responses. Any alteration in this pathway can have downstream effects on these cellular processes .
Pharmacokinetics
These properties can significantly impact the compound’s bioavailability, determining how much of the compound reaches its target and how long it stays in the body .
Result of Action
The molecular and cellular effects of the compound’s action depend on how it alters the activity of its target kinase and the MAPK/ERK pathway . These effects could potentially include changes in cell proliferation, differentiation, and cell cycle progression .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s structure and its interaction with its target .
Eigenschaften
IUPAC Name |
N-[4-[2-(4-iodoanilino)-2-oxoethoxy]phenyl]-N,4-dimethylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21IN2O3/c1-16-3-5-17(6-4-16)23(28)26(2)20-11-13-21(14-12-20)29-15-22(27)25-19-9-7-18(24)8-10-19/h3-14H,15H2,1-2H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPGWJUJZSRDCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21IN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2373074.png)

![[(4-methoxybenzoyl)amino] (E)-3-(furan-2-yl)prop-2-enoate](/img/structure/B2373080.png)




![2-Chloro-1-{4-[(dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}ethan-1-one](/img/structure/B2373085.png)

![N-[4-(acetylamino)phenyl]-7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2373088.png)
![N-[2-(azepan-1-ylsulfonyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2373091.png)

![methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate](/img/structure/B2373093.png)
